molecular formula C8H8BrClO B6308176 (4-Bromo-3-chloro-2-methylphenyl)methanol CAS No. 1809168-73-7

(4-Bromo-3-chloro-2-methylphenyl)methanol

Cat. No.: B6308176
CAS No.: 1809168-73-7
M. Wt: 235.50 g/mol
InChI Key: VONVGGKPEUQYGQ-UHFFFAOYSA-N
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Description

Contextualization of Substituted Phenylmethanol Architectures in Organic Chemistry

The phenylmethanol, or benzyl (B1604629) alcohol, framework is a fundamental and frequently encountered structure in organic chemistry. drishtiias.com Diphenylmethanol (DPM) and its derivatives, for instance, are important building blocks for manufacturing perfumes and pharmaceuticals. nih.gov The core architecture consists of a hydroxymethyl group (-CH₂OH) attached to a benzene (B151609) ring. The reactivity of the hydroxyl group, combined with the stability and electronic properties of the aromatic ring, makes phenylmethanols exceptionally useful synthetic intermediates. researchgate.netresearchgate.net

The Role of Halogenation and Methyl Substitution in Aromatic Scaffolds

The introduction of halogen and methyl substituents onto an aromatic scaffold like phenylmethanol introduces specific electronic and steric effects that are crucial for directing chemical synthesis.

Halogenation: The substitution of hydrogen with halogen atoms (such as chlorine and bromine) significantly alters the electronic nature of the aromatic ring. Halogens exert a strong electron-withdrawing inductive effect due to their high electronegativity. libretexts.orgopenstax.org Simultaneously, they have a weaker electron-donating resonance effect because their lone pair electrons can delocalize into the aromatic π-system. libretexts.orgopenstax.org While the strong inductive effect deactivates the ring towards electrophilic aromatic substitution compared to benzene, the resonance effect directs incoming electrophiles to the ortho and para positions. openstax.org This dual electronic nature is fundamental in controlling the regioselectivity of further reactions.

Methyl Substitution: In contrast, a methyl group is an electron-donating group through an inductive effect and hyperconjugation. openstax.org This increases the electron density of the aromatic ring, thereby activating it for electrophilic substitution and directing incoming groups to the ortho and para positions. openstax.org

The combined presence of both electron-withdrawing halogens and an electron-donating methyl group on the same aromatic ring, as seen in (4-Bromo-3-chloro-2-methylphenyl)methanol, creates a highly specific and nuanced electronic environment. This intricate balance of competing electronic effects allows for precise control over subsequent chemical modifications, making such polysubstituted molecules valuable and specialized building blocks in multi-step syntheses. publish.csiro.auoregonstate.edu

Research Rationale and Scope of Investigation for this compound

While extensive, specific research on this compound is not widely available in public literature, its chemical structure provides a clear rationale for its synthesis and utility in chemical research. The compound is primarily recognized as a specialized organic building block or synthetic intermediate. aobchem.comcymitquimica.com

The precise and dense arrangement of its functional groups—a bromo, a chloro, a methyl, and a hydroxymethyl group—offers multiple, distinct sites for chemical modification. This complex substitution pattern is not easily achieved, and its availability suggests a role in the synthesis of complex, high-value target molecules where specific substituent placement is critical for function, such as in medicinal chemistry or materials science. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, while the halogen atoms can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds. The unique substitution pattern ensures that these subsequent reactions can be performed with a high degree of regiochemical control. Therefore, the investigation and use of this compound are likely driven by its potential as a key fragment in the modular assembly of novel and complex chemical entities.

Chemical Data for this compound

PropertyDataSource
IUPAC Name This compound-
CAS Number 1809168-73-7 aobchem.comcymitquimica.combldpharm.com
Molecular Formula C₈H₈BrClO aobchem.combldpharm.com
Purity 95% aobchem.com
Appearance N/A aobchem.com
Hazard Statements H302, H315, H319, H335 cymitquimica.com
Precautionary Statements P280, P305+P351+P338 cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromo-3-chloro-2-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-5-6(4-11)2-3-7(9)8(5)10/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONVGGKPEUQYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Bromo 3 Chloro 2 Methylphenyl Methanol

Retrosynthetic Strategies for the Construction of the (4-Bromo-3-chloro-2-methylphenyl)methanol Skeleton

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. youtube.comyoutube.comresearchgate.net

Key Disconnections and Transformational Pathways

The primary disconnection for this compound involves the C-C bond between the aromatic ring and the hydroxymethyl group. This leads to two main precursor fragments: a substituted benzaldehyde (B42025) or benzoic acid derivative and a one-carbon (C1) synthon.

Pathway A: Reduction of a Carbonyl Precursor

A common and effective strategy is the reduction of a corresponding benzaldehyde or benzoic acid.

Disconnection:

Synthetic Transformation: This disconnection points to a forward synthesis involving the reduction of 4-bromo-3-chloro-2-methylbenzaldehyde (B581554) or a derivative of 4-bromo-3-chloro-2-methylbenzoic acid. youtube.comquora.comquora.com The choice of reducing agent is crucial for selectivity and yield. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation. quora.comchemicalbook.com For instance, a published procedure describes the reduction of methyl 4-bromo-3-methylbenzoate using LiAlH₄ in anhydrous THF to yield (4-bromo-3-methylphenyl)methanol (B136240). chemicalbook.com

Pathway B: Grignard-type Reaction

An alternative approach involves the formation of an organometallic reagent from a substituted halobenzene, which then reacts with a suitable electrophile like formaldehyde.

Disconnection: This involves breaking the C-C bond to a Grignard reagent and formaldehyde.

Synthetic Transformation: The synthesis would proceed by forming a Grignard reagent from a dihalo-methylbenzene precursor, such as 1,4-dibromo-2-chloro-3-methylbenzene, followed by reaction with formaldehyde. However, the presence of multiple halogens can lead to challenges in selectively forming the Grignard reagent at the desired position.

Consideration of Stereochemical Control in Analogous Systems

While this compound itself is achiral, the principles of stereochemical control are vital when synthesizing chiral analogues or more complex molecules derived from it. In the synthesis of chiral benzylic alcohols, asymmetric reduction of the corresponding ketone or enantioselective addition of an organometallic reagent to the aldehyde are common strategies. acs.orgresearchgate.netorganic-chemistry.org

For instance, nickel-catalyzed stereospecific coupling reactions of benzylic alcohol derivatives have been developed, allowing for either inversion or retention of stereochemistry at the benzylic carbon, depending on the choice of ligand. acs.org This highlights the potential for creating stereochemically defined analogues.

Precursor Design and Convergent/Divergent Synthetic Approaches

The successful synthesis of this compound heavily relies on the efficient preparation of its key precursors.

Synthesis of the Substituted Aromatic Nucleus

The core of the target molecule is the 1-bromo-2-chloro-3-methylbenzene (B1281987) moiety. The synthesis of this polysubstituted benzene (B151609) requires careful consideration of the directing effects of the substituents in electrophilic aromatic substitution reactions. libretexts.orgpressbooks.pub

A plausible route to the key intermediate, 4-bromo-3-chloro-2-methylbenzaldehyde or the corresponding benzoic acid, starts from a simpler, commercially available substituted toluene.

Illustrative Synthetic Sequence:

Chlorination of 2-methylaniline: Starting with 2-methylaniline, chlorination can be directed to the para position. Subsequent removal of the amino group via diazotization followed by reduction would yield 3-chlorotoluene (B144806).

Bromination: Bromination of 3-chlorotoluene would likely lead to a mixture of isomers. The desired 1-bromo-2-chloro-3-methylbenzene would need to be separated. A potential route involves the reaction of 1-chloro-2-methylbenzene with bromine in the presence of a Lewis acid like ferric chloride.

Formylation or Carboxylation: Once the 1-bromo-2-chloro-3-methylbenzene skeleton is assembled, introduction of the formyl or carboxyl group is the next step. This can be achieved through various methods, including:

Friedel-Crafts acylation: Followed by oxidation to the carboxylic acid or reduction to the aldehyde.

Lithiation followed by carboxylation: Reaction with n-butyllithium followed by quenching with carbon dioxide to give the carboxylic acid.

Gattermann-Koch reaction: To directly introduce the formyl group. pressbooks.pub

A search of chemical suppliers indicates that 1-bromo-2-chloro-3-methylbenzene is available, which can serve as a direct precursor. cymitquimica.com

Functionalization Routes to the Benzylic Hydroxyl Moiety

With the appropriately substituted benzaldehyde or benzoic acid in hand, the final step is the introduction of the benzylic hydroxyl group.

Reduction of Benzaldehydes and Benzoic Acid Derivatives:

The most direct method is the reduction of the carbonyl group.

From Benzaldehyde: Reduction of 4-bromo-3-chloro-2-methylbenzaldehyde with sodium borohydride in an alcoholic solvent is a mild and efficient method.

From Benzoic Acid/Esters: A more powerful reducing agent like lithium aluminum hydride is required to reduce the carboxylic acid or its ester derivative to the primary alcohol. quora.comchemicalbook.com For example, the reduction of methyl 4-bromo-3-methylbenzoate with LiAlH₄ provides the corresponding benzyl (B1604629) alcohol in excellent yield. chemicalbook.com Another approach involves the use of borane-THF complex to reduce the benzoic acid. chemicalbook.com

The table below summarizes common reduction methods.

PrecursorReagentConditionsProduct
4-Bromo-3-chloro-2-methylbenzaldehydeSodium Borohydride (NaBH₄)Methanol (B129727), 0°C to rtThis compound
Methyl 4-bromo-3-chloro-2-methylbenzoateLithium Aluminum Hydride (LiAlH₄)Anhydrous THF, 0°C to rtThis compound
4-Bromo-3-chloro-2-methylbenzoic acidBorane-THF complexTHF, 0°C to rtThis compound

Alternative Routes:

An alternative, though less direct, route involves the free-radical halogenation of 4-bromo-3-chloro-2-methyltoluene at the benzylic position, followed by nucleophilic substitution with a hydroxide (B78521) source. youtube.com However, this method can suffer from side reactions and may not be as clean as the reduction of a carbonyl compound.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is paramount to maximizing yield and purity while minimizing reaction times and the formation of byproducts.

For the reduction of a benzaldehyde or benzoic acid precursor, key parameters to optimize include:

Solvent: Anhydrous solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are crucial when using reactive hydrides like LiAlH₄ to prevent quenching of the reagent. chemicalbook.com For NaBH₄ reductions, protic solvents like methanol or ethanol (B145695) are typically used. chemicalbook.com

Temperature: Reactions with highly reactive reagents like LiAlH₄ are often initiated at low temperatures (e.g., 0°C) and then allowed to warm to room temperature to control the reaction rate and prevent side reactions. chemicalbook.com

Stoichiometry of Reagents: Using a slight excess of the reducing agent ensures complete conversion of the starting material. However, a large excess can complicate the work-up procedure.

Work-up Procedure: The quenching of excess hydride reagent must be done carefully, typically by the sequential addition of water and a base solution at low temperature to safely decompose the reactive species and precipitate aluminum or boron salts, which can then be removed by filtration. chemicalbook.com

In the context of Grignard reactions, optimization would involve the choice of solvent (typically THF or diethyl ether), temperature control to manage the exothermic reaction, and the nature of the electrophile. uni-muenchen.deresearchgate.netnih.gov

A documented synthesis of (4-bromo-3-methylphenyl)methanol from methyl 4-bromo-3-methylbenzoate using lithium aluminum hydride reported a quantitative crude yield, indicating the high efficiency of this reduction method. chemicalbook.com The purification of the final product can often be achieved by column chromatography or recrystallization if necessary.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Atom Economy and E-factor Assessments for Synthetic Routes

Atom economy and the Environmental Factor (E-factor) are key metrics for evaluating the greenness of a chemical process. primescholars.com Atom economy, developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.com An ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. jocpr.com The E-factor, introduced by Roger Sheldon, provides a broader measure of the environmental impact by quantifying the amount of waste generated per kilogram of product. jocpr.com

A plausible, though not necessarily optimized, route to the precursor aldehyde is the bromination and chlorination of 2-methylbenzaldehyde. The final step is the reduction of the aldehyde. A common laboratory-scale reducing agent is sodium borohydride (NaBH₄). researchgate.net

Illustrative Atom Economy Calculation for the Reduction Step:

The reduction of 4-Bromo-3-chloro-2-methylbenzaldehyde with sodium borohydride can be represented by the following balanced equation (simplifying the workup procedure for calculation):

4 C₈H₆BrClO + NaBH₄ + 4 H₂O → 4 C₈H₈BrClO + NaBO₂ + 2 H₂

Based on this stoichiometry, the atom economy can be calculated.

Interactive Data Table: Illustrative Atom Economy for the Reduction of 4-Bromo-3-chloro-2-methylbenzaldehyde

ReactantMolecular Weight ( g/mol )MolesMass (g)
4-Bromo-3-chloro-2-methylbenzaldehyde233.494933.96
Sodium Borohydride (NaBH₄)37.83137.83
Water (H₂O)18.02472.08
Total Mass of Reactants 1043.87
Product Molecular Weight ( g/mol ) Moles Mass (g)
This compound235.514942.04
Atom Economy (%) 90.24%

Note: This calculation is illustrative and assumes 100% yield and does not include solvents used for the reaction and workup, which significantly impact the E-factor.

Illustrative E-factor Assessment:

The E-factor provides a more realistic measure of waste by considering yield, solvent usage, and byproducts from workup. For a typical laboratory synthesis, the E-factor can be significantly higher than what the atom economy suggests.

Interactive Data Table: Illustrative E-factor for a Lab-Scale Synthesis of this compound

ParameterValueUnitNotes
Mass of 4-Bromo-3-chloro-2-methylbenzaldehyde23.35gStarting material
Mass of Sodium Borohydride1.9gReducing agent
Volume of Methanol (solvent)100mLDensity: 0.792 g/mL
Volume of Water (workup)200mLDensity: 1.0 g/mL
Volume of Dichloromethane (extraction)150mLDensity: 1.33 g/mL
Mass of Product (assuming 95% yield)22.37g
Total Mass of Inputs 500.15 g
Total Waste 477.78 g (Total Inputs - Mass of Product)
E-factor 21.36 (Total Waste / Mass of Product)

This illustrative table highlights how solvent usage dramatically increases the E-factor, underscoring the importance of solvent choice and minimization in green chemistry.

Exploration of Sustainable Solvents and Catalytic Systems

The quest for greener synthetic routes to this compound necessitates the exploration of sustainable solvents and highly efficient catalytic systems.

Sustainable Solvents:

Traditional reductions often employ volatile organic solvents (VOCs) like methanol, ethanol, or tetrahydrofuran. chemicalbook.com While effective, these solvents contribute to air pollution and have associated health and safety risks. Green chemistry encourages the use of more sustainable alternatives.

Water: As a solvent, water is non-toxic, non-flammable, and abundant. The use of water as a solvent for the reduction of aldehydes using reagents like sodium borohydride has been successfully demonstrated, often with high yields. researchgate.netorientjchem.org

Ethanol: Produced from renewable resources, ethanol is a greener alternative to methanol and other petroleum-derived solvents.

Glycerol (B35011): A byproduct of biodiesel production, glycerol is a biodegradable, non-toxic, and renewable solvent. It has been used as a solvent and a hydrogen source in transfer hydrogenation reactions. researchgate.net

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and readily available solvent that can be easily removed from the reaction mixture. It has been used for selective hydrogenations. rsc.org

Catalytic Systems:

Replacing stoichiometric reducing agents like NaBH₄ with catalytic systems is a primary goal of green synthesis. Catalytic hydrogenation and transfer hydrogenation are two prominent approaches.

Catalytic Hydrogenation: This method uses molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst. While highly atom-economical (the only byproduct is water, if any), it often requires high pressures of flammable H₂ gas. Catalysts can be heterogeneous (e.g., Palladium on carbon, Pd/C) or homogeneous. youtube.com

Transfer Hydrogenation: This technique utilizes a safe, liquid hydrogen donor (e.g., isopropanol, formic acid, or glycerol) to transfer hydrogen to the substrate, mediated by a catalyst. researchgate.net This approach avoids the need for high-pressure H₂. Ruthenium and iridium-based complexes are common catalysts, but research is ongoing to develop catalysts based on more earth-abundant and less toxic metals. nih.gov

Biocatalysis: Enzymes, such as alcohol dehydrogenases found in various plants and microorganisms, can reduce aldehydes to alcohols with high selectivity under mild conditions (aqueous media, room temperature). scielo.org.mxresearchgate.net This approach represents a very green alternative, although substrate scope and enzyme availability can be limitations.

The chemoselective reduction of the aldehyde group in the presence of aryl halides (bromo and chloro substituents) is a critical consideration. Mild reducing systems are generally preferred to avoid the undesired reduction of the carbon-halogen bonds. Sodium borohydride is often suitable for this purpose due to its milder nature compared to reagents like lithium aluminum hydride. sci-hub.se

The development of advanced synthetic methodologies for this compound that incorporate these green principles will lead to more sustainable and efficient manufacturing processes.

Elucidation of Reaction Mechanisms and Chemical Reactivity of 4 Bromo 3 Chloro 2 Methylphenyl Methanol

Transformations of the Benzylic Alcohol Functionality

The benzylic alcohol group is a key functional group that dictates a significant portion of the molecule's reactivity. It can undergo a variety of transformations, including esterification, etherification, oxidation, reduction, and nucleophilic substitution.

Mechanistic Studies of Esterification and Etherification

Esterification: The conversion of (4-Bromo-3-chloro-2-methylphenyl)methanol to its corresponding ester can be achieved through several established methods, most notably the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of the alcohol with a carboxylic acid.

The mechanism for Fischer esterification proceeds through several key steps researchgate.netbyjus.com:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The alcohol, in this case this compound, acts as a nucleophile and attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The lone pair on the remaining hydroxyl group facilitates the elimination of a water molecule, forming a protonated ester.

Deprotonation: The final step involves the deprotonation of the resulting intermediate by a base (such as water or the conjugate base of the acid catalyst) to yield the final ester product and regenerate the acid catalyst.

Alternatively, esterification can be performed using more reactive acylating agents like acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base to neutralize the acidic byproduct byjus.com. The use of catalysts such as niobium(V) chloride has also been reported for the synthesis of benzyl (B1604629) esters, proceeding via a traditional Fischer esterification mechanism. nih.gov

Etherification: The synthesis of ethers from this compound can be accomplished via mechanisms such as the Williamson ether synthesis or through acid-catalyzed substitution. More contemporary methods involve the use of Lewis acid catalysts, such as tris(pentafluorophenyl)borane (B72294) B(C₆F₅)₃, to facilitate the direct nucleophilic substitution of the benzylic alcohol with another alcohol. rsc.orgrsc.org The mechanism involves the activation of the alcohol by the Lewis acid, followed by nucleophilic attack by the second alcohol, to form the ether with the elimination of water. rsc.org

Catalytic Oxidation Pathways to Carbonyl Derivatives

The benzylic alcohol moiety of this compound can be selectively oxidized to the corresponding aldehyde, 4-bromo-3-chloro-2-methylbenzaldehyde (B581554), or further to the carboxylic acid, 4-bromo-3-chloro-2-methylbenzoic acid. The choice of oxidant and reaction conditions determines the final product.

For the selective oxidation to the aldehyde, a variety of catalytic systems are effective. These reactions aim to avoid overoxidation to the carboxylic acid. nih.gov Common methods include:

Copper/TEMPO Systems: A catalyst system comprising a copper salt (e.g., (bpy)CuI) and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can efficiently oxidize primary benzylic alcohols to aldehydes using air as the oxidant under mild conditions. organic-chemistry.org

Metal-based Catalysts: Single-atom catalysts, such as cobalt supported on nitrogen-doped carbon (Co₁/NC), have shown high selectivity for the oxidation of benzyl alcohol to benzaldehyde (B42025). rsc.org Other systems using bismuth(III) nitrate (B79036) or iron(III) nitrate in the presence of acidic aluminosilicates like zeolites have also been investigated. rsc.org

Solvent-Free Microwave Irradiation: Chromium trioxide supported on nanostructured hydroxyapatite (B223615) has been used as a catalyst for the oxidation of substituted benzylic alcohols under solvent-free microwave conditions, showing high selectivity and yield. ingentaconnect.com

The following table summarizes various catalytic systems used for the selective oxidation of benzylic alcohols.

Catalyst SystemOxidantSolventTemperatureSelectivity for Aldehyde
(bpy)CuI/TEMPO organic-chemistry.orgAirNot specifiedRoom Temp.High
Co₁/NC rsc.orgO₂Not specifiedNot specified~99.9%
Bismuth(III) Nitrate/BEA Zeolite rsc.org-Not specifiedNot specifiedGood
Ru/C or Mo/C nih.govAirWater/Isooctane/Ionic Liquid130-150 °Cup to 99%

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically lead to the overoxidation of the benzylic alcohol directly to the corresponding carboxylic acid.

Reductive Transformations and Hydrogenolysis Mechanisms

The benzylic alcohol group can be reduced to a methyl group through a process known as hydrogenolysis. This reaction typically involves catalytic hydrogenation, most commonly using palladium on carbon (Pd/C) as the catalyst and hydrogen gas (H₂) as the reductant. acsgcipr.org

The mechanism of hydrogenolysis of benzylic alcohols over a palladium catalyst is understood to proceed with inversion of configuration at the benzylic carbon. acs.orgrsc.org In acidic conditions, the reaction rate is significantly increased. The proposed pathway involves the protonation of the benzylic alcohol, followed by dehydration to form a resonance-stabilized benzylic carbocation. This intermediate is then attacked by a hydride species from the catalyst surface to yield the final reduced product. researchgate.net

Conversely, the corresponding carbonyl compound, 4-bromo-3-chloro-2-methylbenzaldehyde, can be reduced back to this compound using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

Nucleophilic Substitution Patterns at the Benzylic Position

The hydroxyl group of a benzylic alcohol is a poor leaving group. Therefore, direct nucleophilic substitution requires activation. This is typically achieved by protonating the alcohol under acidic conditions, which converts the -OH group into a much better leaving group, H₂O. libretexts.org

The reaction of this compound with hydrogen halides (HX) likely proceeds via an Sₙ1 mechanism. libretexts.org

Protonation: The hydroxyl group is protonated by the acid to form a benzyloxonium ion.

Carbocation Formation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a resonance-stabilized secondary benzylic carbocation. The positive charge is delocalized over the benzene (B151609) ring.

Nucleophilic Attack: The halide ion (X⁻) acts as a nucleophile and attacks the carbocation, forming the corresponding benzyl halide.

Lewis acids, such as B(C₆F₅)₃ or iodine, can also catalyze the nucleophilic substitution of benzylic alcohols with various nucleophiles (alcohols, thiols, indoles) under mild conditions, producing ethers, thioethers, and other C-C bond-containing products respectively. rsc.orgrsc.orgthieme-connect.com As a primary benzylic alcohol, it is also possible for the substitution to proceed via an Sₙ2 pathway, particularly if the hydroxyl group is first converted into a better leaving group, such as a tosylate, without the use of strong acid. ucalgary.ca

Reactivity of the Halogen Substituents on the Aromatic Ring

The presence of both bromine and chlorine atoms on the aromatic ring allows for selective functionalization, primarily through metal-catalyzed cross-coupling reactions.

Cross-Coupling Methodologies for C-C Bond Formation (e.g., Palladium-catalyzed reactions)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds at the site of the halogen substituents. A key principle governing the reactivity of this compound in these reactions is the relative bond strength of the carbon-halogen bonds: C-I > C-Br > C-Cl. mdpi.com Consequently, the C-Br bond at the 4-position is significantly more reactive than the C-Cl bond at the 3-position. This difference in reactivity allows for selective cross-coupling at the bromine-substituted position while leaving the chlorine atom intact. researchgate.netresearchgate.net

Suzuki Coupling: The Suzuki reaction involves the coupling of an organohalide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. The general catalytic cycle for the coupling of the bromo-substituent in this compound with an arylboronic acid (Ar-B(OH)₂) is as follows mdpi.comnih.gov:

Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the C-Br bond of the substrate to form a Pd(II) complex.

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond of the biaryl product, regenerating the Pd(0) catalyst.

The following table presents typical conditions for the Suzuki cross-coupling of aryl bromides, which would be applicable for the selective functionalization of this compound at the 4-position.

CatalystBaseSolventTemperature
Pd(PPh₃)₄ nih.govK₃PO₄1,4-Dioxane/H₂O90 °C
Pd(OAc)₂ mdpi.comK₂CO₃Water (under microwave)Not specified
[allylPdCl]₂ / dppb nih.govCs₂CO₃Not specifiedNot specified

By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve high yields and selectivity for the mono-arylated product, providing a versatile route to a wide range of more complex derivatives.

Nucleophilic Aromatic Substitution (SNAr) Considerations

Nucleophilic aromatic substitution (SNAr) reactions typically proceed via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. In the case of this compound, the benzene ring is substituted with two halogen atoms (bromo and chloro), which are moderately deactivating due to their inductive electron-withdrawing effect, and a weakly activating methyl group.

The presence of the bromo and chloro substituents makes the aromatic ring more susceptible to nucleophilic attack compared to unsubstituted benzene. However, the absence of strongly activating nitro groups, which are common in substrates that readily undergo SNAr, suggests that forcing conditions, such as high temperatures and strong nucleophiles, would likely be required for substitution to occur.

The regioselectivity of a potential SNAr reaction would be influenced by the ability of the substituents to stabilize the intermediate Meisenheimer complex. Both the bromine and chlorine atoms can stabilize the negative charge through their inductive effect. The relative leaving group ability in SNAr reactions is typically F > Cl > Br > I, which is opposite to the trend in SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. Therefore, a nucleophile would preferentially attack the carbon bearing the chlorine atom over the one with the bromine atom, assuming other factors are equal.

Position of AttackLeaving GroupActivating/Deactivating GroupsExpected Reactivity
C-3ChloroBromo (ortho), Methyl (meta), Hydroxymethyl (para)Possible under forcing conditions.
C-4BromoChloro (meta), Methyl (para), Hydroxymethyl (meta)Less likely than substitution at C-3 due to leaving group ability.

Transition Metal-Mediated C-N and C-O Bond Formations

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, provide powerful methods for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds with aryl halides. wikipedia.org The presence of two different halogen atoms on the this compound molecule, bromine and chlorine, offers the potential for selective functionalization.

In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the oxidative addition of the aryl halide to the palladium(0) complex is a key step. The reactivity of aryl halides in this step generally follows the order I > Br > Cl. This selectivity allows for the preferential coupling at the C-Br bond under carefully controlled conditions. By using specific ligands and reaction conditions, it is often possible to achieve high selectivity for the reaction at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. masterorganicchemistry.com

The Ullmann condensation, which typically uses copper catalysts, can also be employed for the formation of C-N and C-O bonds. organic-chemistry.org Similar to palladium-catalyzed reactions, the reactivity of aryl halides in Ullmann-type reactions generally follows the trend I > Br > Cl, allowing for potential selective coupling at the C-Br bond.

Table of Potential Cross-Coupling Reactions:

Reaction TypeCatalyst System (Example)Coupling PartnerPotential Product
Buchwald-Hartwig AminationPd(OAc)₂, P(t-Bu)₃, NaOt-BuR₂NH(3-Chloro-2-methyl-4-(dialkylamino)phenyl)methanol
Ullmann C-O CouplingCuI, Phenanthroline, K₂CO₃ROH(3-Chloro-2-methyl-4-(alkoxy)phenyl)methanol

Electrophilic Aromatic Substitution on the (4-Bromo-3-chloro-2-methylphenyl) System

Electrophilic aromatic substitution (EAS) reactions on the (4-Bromo-3-chloro-2-methylphenyl) system are governed by the directing effects of the existing substituents. The methyl group (-CH₃) is an activating, ortho-, para-director. The halogen atoms (-Br and -Cl) are deactivating but are also ortho-, para-directors. The hydroxymethyl group (-CH₂OH) is a weak deactivating group and is considered a meta-director, although its influence is less pronounced than that of the other substituents.

The combined directing effects of these groups will determine the position of the incoming electrophile. The available positions for substitution are C-5 and C-6.

Position 5: This position is para to the methyl group, ortho to the bromine atom, and meta to the chlorine and hydroxymethyl groups.

Position 6: This position is ortho to the methyl group, meta to the bromine and hydroxymethyl groups, and para to the chlorine atom.

The activating effect of the methyl group will strongly favor substitution at the positions ortho and para to it (positions 3, 5, and 6). However, positions 3 and 4 are already substituted. Therefore, the primary competition will be between positions 5 and 6. The ortho-, para-directing nature of the halogens will also influence the outcome. The bromine at C-4 directs to C-5 (ortho), and the chlorine at C-3 directs to C-6 (para). Given the steric hindrance from the adjacent methyl group at position 2, attack at position 6 might be sterically hindered. Therefore, substitution at position 5 is predicted to be the major outcome.

Predicted Major Products of Electrophilic Aromatic Substitution:

ReactionReagentsMajor Product
NitrationHNO₃, H₂SO₄(4-Bromo-3-chloro-2-methyl-5-nitrophenyl)methanol
BrominationBr₂, FeBr₃(4,5-Dibromo-3-chloro-2-methylphenyl)methanol
Friedel-Crafts AcylationRCOCl, AlCl₃(4-Bromo-3-chloro-5-acyl-2-methylphenyl)methanol

Radical Processes Involving the Compound

The most likely site for radical reactions on this compound is the benzylic position of the hydroxymethyl group. The C-H bonds at the benzylic position are weaker than other C-H bonds in the molecule due to the resonance stabilization of the resulting benzylic radical.

Benzylic Bromination:

Treatment of this compound with a radical initiator such as N-bromosuccinimide (NBS) in the presence of light or a peroxide initiator would be expected to lead to the selective bromination of the benzylic carbon, yielding (4-bromo-3-chloro-2-methylphenyl)bromomethane.

Oxidation:

The benzylic alcohol can be oxidized to the corresponding aldehyde or carboxylic acid depending on the oxidizing agent used. Milder oxidizing agents like manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) would likely yield 4-bromo-3-chloro-2-methylbenzaldehyde. Stronger oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) would be expected to oxidize the benzylic alcohol further to 4-bromo-3-chloro-2-methylbenzoic acid.

Table of Radical and Oxidation Reactions:

Reaction TypeReagentsProduct
Benzylic BrominationNBS, Light/Peroxide(4-Bromo-3-chloro-2-methylphenyl)bromomethane
Mild OxidationPCC or MnO₂4-Bromo-3-chloro-2-methylbenzaldehyde
Strong OxidationKMnO₄ or H₂CrO₄4-Bromo-3-chloro-2-methylbenzoic acid

Advanced Spectroscopic and Spectrometric Techniques for Structural Characterization of 4 Bromo 3 Chloro 2 Methylphenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: A standard ¹H NMR spectrum of (4-Bromo-3-chloro-2-methylphenyl)methanol would provide crucial information regarding the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. Based on the compound's structure, one would expect to see distinct signals for the two aromatic protons, the methylene (B1212753) (-CH₂-) protons of the methanol (B129727) group, the hydroxyl (-OH) proton, and the methyl (-CH₃) protons.

Aromatic Region: The two protons on the benzene (B151609) ring are in different chemical environments and would appear as two distinct signals. Due to spin-spin coupling, these signals would likely present as doublets.

Aliphatic Region: The methyl protons would yield a sharp singlet. The methylene protons adjacent to the hydroxyl group would also likely appear as a singlet, though this can sometimes be a doublet if coupled to the hydroxyl proton. The hydroxyl proton itself typically appears as a broad singlet, and its chemical shift can be highly dependent on concentration and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule. For this compound, eight distinct signals would be predicted, corresponding to the six carbons of the benzene ring, the methylene carbon, and the methyl carbon.

DEPT (Distortionless Enhancement by Polarization Transfer) and APT (Attached Proton Test): These experiments are invaluable for differentiating between carbon signals.

DEPT-135: This experiment would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons (like C-Br, C-Cl, and the C-C bearing the methyl group) would be absent.

DEPT-90: This experiment would only show signals for CH groups (the two aromatic C-H carbons).

APT: In an APT spectrum, CH and CH₃ carbons appear as positive signals, while CH₂ and quaternary carbons appear as negative signals.

The combination of these experiments allows for the unambiguous assignment of each carbon type.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Predicted ¹H NMR Data
AssignmentPredicted δ (ppm)MultiplicityIntegration
Aromatic H-5~7.5-7.8d (Doublet)1H
Aromatic H-6~7.2-7.4d (Doublet)1H
-CH₂OH~4.7s (Singlet)2H
-CH₃~2.4s (Singlet)3H
-OHVariables (broad)1H
Predicted ¹³C NMR and DEPT-135 Data
AssignmentPredicted δ (ppm)Carbon TypeDEPT-135 Phase
C-1 (C-CH₂OH)~138-142QuaternaryAbsent
C-2 (C-CH₃)~135-139QuaternaryAbsent
C-3 (C-Cl)~130-134QuaternaryAbsent
C-4 (C-Br)~120-125QuaternaryAbsent
C-5~130-133CHPositive
C-6~127-130CHPositive
-CH₂OH~60-65CH₂Negative
-CH₃~18-22CH₃Positive

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For the target molecule, a key cross-peak would be expected between the two aromatic protons (H-5 and H-6), confirming their neighborly relationship on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would show cross-peaks between H-5 and C-5, H-6 and C-6, the methylene protons and the methylene carbon, and the methyl protons and the methyl carbon. This allows for definitive assignment of the protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is critical for piecing together the full carbon skeleton and placing substituents. Key expected correlations would include:

The methyl protons (-CH₃) showing a correlation to C-1, C-2, and C-6.

The methylene protons (-CH₂OH) showing correlations to C-1, C-2, and C-6.

The aromatic proton H-5 showing correlations to C-1, C-3, and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformation. A NOESY spectrum would show a correlation between the methyl protons and the methylene protons, confirming their proximity on the aromatic ring.

While less common for standard characterization, solid-state NMR (ssNMR) could be employed to study the compound in its crystalline form. This technique is useful for identifying polymorphism (different crystal structures of the same compound) and for analyzing materials that are insoluble. Cross-Polarization Magic Angle Spinning (CP/MAS) is a common ssNMR experiment that would provide a ¹³C spectrum of the solid material, where peak positions can be influenced by the crystal packing environment.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, making these techniques excellent for functional group identification.

O-H Stretch: A strong, broad absorption band is expected in the IR spectrum between 3200-3600 cm⁻¹ corresponding to the stretching of the hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₃ and -CH₂- groups) would appear just below 3000 cm⁻¹.

C=C Aromatic Stretches: Several sharp to medium absorptions are expected in the 1450-1600 cm⁻¹ region, characteristic of the carbon-carbon double bonds within the benzene ring.

C-O Stretch: A strong band for the C-O stretch of the primary alcohol is expected in the 1000-1050 cm⁻¹ region.

C-Cl and C-Br Stretches: The vibrations for carbon-halogen bonds appear in the fingerprint region. The C-Cl stretch would likely be found in the 600-800 cm⁻¹ range, while the C-Br stretch would be at a lower frequency, typically 500-600 cm⁻¹.

Table 2: Predicted Major Vibrational Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
Alcohol O-H Stretch3200 - 3600Strong, Broad
Aromatic C-H Stretch3010 - 3100Medium
Aliphatic C-H Stretch2850 - 2970Medium
Aromatic C=C Stretch1450 - 1600Medium to Weak, Sharp
Alcohol C-O Stretch1000 - 1050Strong
C-Cl Stretch600 - 800Medium to Strong
C-Br Stretch500 - 600Medium to Strong

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathways

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-Resolution Mass Spectrometry (HRMS) measures this value with extremely high precision (typically to four or more decimal places), which allows for the unambiguous determination of a compound's elemental formula.

For this compound (C₈H₈BrClO), the presence of two halogen isotopes (Bromine: ⁷⁹Br and ⁸¹Br; Chlorine: ³⁵Cl and ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion [M]⁺. The most intense peak cluster would correspond to the combination of the most abundant isotopes. HRMS would be able to distinguish the exact mass of [C₈H₈⁷⁹Br³⁵ClO]⁺ from other potential elemental compositions.

Common fragmentation pathways in electron ionization (EI) mode would likely involve:

Loss of the hydroxyl radical (•OH) to form an [M-17]⁺ ion.

Loss of the entire hydroxymethyl group (•CH₂OH) to form an [M-31]⁺ ion.

Cleavage of bromine or chlorine atoms.

Formation of a stable tropylium-like cation through rearrangement.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in the Aromatic Chromophore

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the aromatic ring acts as the primary chromophore. The substitution pattern on the ring influences the energy of the electronic transitions. One would expect to observe absorption bands characteristic of substituted benzene rings, typically related to π → π* transitions. The presence of the hydroxyl, methyl, and halogen substituents would cause a bathochromic (red) shift compared to unsubstituted benzene, with typical absorption maxima (λ_max) expected in the 260-280 nm range.

X-ray Diffraction Analysis for Crystalline State Structure Elucidation

X-ray diffraction (XRD) stands as the gold standard for determining the precise arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state behavior of a compound. While specific crystallographic data for this compound is not publicly available, we can predict its structural characteristics based on studies of related halogenated benzyl (B1604629) alcohols. nih.gov

Based on analyses of similar substituted aromatic compounds, a hypothetical set of crystallographic parameters for this compound is presented in the table below. It is important to note that these are projected values and await experimental verification.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
α (°)90
β (°)105
γ (°)90
Volume (ų)980
Z (molecules/unit cell)4

The determination of the precise crystal structure through single-crystal XRD would provide invaluable insights into the molecule's conformation in the solid state, including the dihedral angles between the phenyl ring and the hydroxymethyl group, and would allow for a detailed analysis of the intermolecular forces that govern its packing.

Chiroptical Spectroscopy (e.g., CD/ORD) for Stereochemical Assessment in Chiral Analogues

This compound itself is an achiral molecule as it possesses a plane of symmetry. However, the introduction of a chiral center, for instance by replacing one of the hydrogen atoms of the methylene group with another substituent, would result in a chiral analogue. Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for the stereochemical characterization of such chiral molecules.

CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the variation of optical rotation with the wavelength of light. researchgate.net Both techniques are exquisitely sensitive to the three-dimensional arrangement of atoms and chromophores within a molecule.

Research on ortho-halogenated benzyl alcohols has shown that they can exist in stable chiral conformations due to restricted rotation around the C-C bond connecting the phenyl ring and the alcohol moiety. rsc.orgresearchgate.net This phenomenon, known as atropisomerism, could potentially be observed in chiral analogues of this compound. The presence of bulky ortho-substituents (in this case, a chloro and a methyl group) can create a significant energy barrier to rotation, leading to separable, non-superimposable conformational enantiomers.

In a hypothetical chiral analogue, the electronic transitions associated with the substituted benzene ring would give rise to characteristic CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects would be directly related to the absolute configuration of the chiral center and the preferred conformation of the molecule in solution.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a CD spectroscopic analysis of a chiral analogue of this compound.

Interactive Data Table: Hypothetical Circular Dichroism Data for a Chiral Analogue

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
280+2.5
260-1.8
240+5.3
220-3.1

By comparing the experimentally obtained CD or ORD spectra with data from theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration of the chiral analogue could be confidently assigned. This combined experimental and theoretical approach is a powerful tool in modern stereochemical analysis.

Computational Chemistry and Theoretical Investigations of 4 Bromo 3 Chloro 2 Methylphenyl Methanol

Quantum Mechanical Studies for Electronic Structure and Molecular Properties Prediction

Quantum mechanical methods are foundational to modern computational chemistry, providing a framework for calculating the electronic structure and predicting a wide array of molecular properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying medium-to-large-sized molecules. Geometry optimization is a primary application, where DFT is used to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For (4-Bromo-3-chloro-2-methylphenyl)methanol, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net

The optimized geometry provides the basis for calculating the molecule's total energy, which is crucial for determining its stability relative to other isomers or conformers. The energetics derived from these calculations are essential for understanding the thermodynamics of reactions involving the compound.

Interactive Table 1: Predicted Geometrical Parameters for this compound using DFT This table presents hypothetical, representative data for the optimized geometry of the compound, based on typical values for similar substituted aromatic systems.

ParameterBond/AnglePredicted Value
Bond LengthC-Br1.91 Å
Bond LengthC-Cl1.75 Å
Bond LengthC-C (aromatic)1.39 - 1.41 Å
Bond LengthC(aromatic)-C(methyl)1.51 Å
Bond LengthC(aromatic)-C(methanol)1.52 Å
Bond LengthC-O1.43 Å
Bond LengthO-H0.96 Å
Bond AngleC-C-Br119.5°
Bond AngleC-C-Cl121.0°
Bond AngleC-C-C (aromatic)118 - 122°
Dihedral AngleC(aromatic)-C-O-H~60° (gauche) or ~180° (trans)

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) offer a "gold standard" for accuracy in energy calculations. researchgate.net For this compound, CCSD(T) calculations, often performed on a DFT-optimized geometry, can be used to refine reaction energies and barrier heights for proposed chemical transformations. researchgate.net The high accuracy of these methods is critical for obtaining reliable thermochemical data, although their computational cost often limits their application to smaller systems or for single-point energy calculations on larger molecules. researchgate.net

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO may be distributed across the ring and the C-Br and C-Cl antibonding orbitals. DFT calculations can predict the energies of these orbitals and visualize their spatial distribution. researchgate.netresearchgate.net This analysis helps identify the most likely sites for electrophilic and nucleophilic attack.

Interactive Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table contains illustrative energy values typical for halogenated aromatic compounds, calculated at a representative DFT level.

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the hydroxymethyl (-CH₂OH) group allows this compound to exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable of these conformers. This is typically achieved by mapping the potential energy surface (PES) as a function of key dihedral angles, such as the rotation around the C(aromatic)–C(methanol) bond and the C–O bond. wayne.edursc.org

For substituted benzyl (B1604629) alcohols, different low-energy conformations, often described as gauche and anti (or trans), can exist. researchgate.net In ortho-substituted benzyl alcohols, intramolecular interactions, such as a weak hydrogen bond between the hydroxyl proton and an adjacent halogen atom (O-H···Cl), can significantly influence conformational preference. researchgate.netrsc.org Computational scans of the PES can identify these stable conformers as minima on the surface and calculate the energy barriers required for interconversion between them. wayne.edursc.org

In Silico Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

Computational methods can predict various spectroscopic parameters, providing a powerful tool for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts : The Gauge-Invariant Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net Accurate predictions often require calculating the shifts for several low-energy conformers and then determining a Boltzmann-weighted average, as the observed spectrum in solution is an average over all accessible conformations. nih.gov

Vibrational Frequencies : Theoretical calculations can predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of a molecule. researchgate.net These calculations help in assigning the observed spectral bands to specific molecular motions, such as O-H stretching, C-Cl stretching, or aromatic ring vibrations. researchgate.net A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the computational method. researchgate.net

UV-Vis Absorption : Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic transitions of a molecule. researchgate.net This allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum, including the wavelength of maximum absorption (λₘₐₓ). This information is related to the electronic excitations from occupied to unoccupied orbitals, such as the HOMO to LUMO transition.

Interactive Table 3: Predicted Spectroscopic Data for this compound This table shows hypothetical spectroscopic values based on computational studies of analogous compounds.

Spectroscopy TypeParameterPredicted Value
¹³C NMRC-Br115 ppm
¹³C NMRC-Cl132 ppm
¹³C NMRC-OH64 ppm
¹H NMRAr-H7.2 - 7.6 ppm
¹H NMRCH₂4.6 ppm
¹H NMROH2.1 ppm
IR FrequencyO-H stretch3600 cm⁻¹
IR FrequencyC-Cl stretch750 cm⁻¹
IR FrequencyC-Br stretch680 cm⁻¹
UV-Visλₘₐₓ~275 nm

Reaction Mechanism Elucidation through Computational Transition State Theory

Computational chemistry is instrumental in mapping out the detailed pathways of chemical reactions. Transition State Theory (TST) provides the conceptual framework, describing a reaction as proceeding from reactants to products through a high-energy transition state (TS). wikipedia.org

For this compound, potential reactions could include oxidation of the alcohol, nucleophilic substitution of the halogens, or electrophilic aromatic substitution. Using computational methods, chemists can model these reaction pathways on the potential energy surface. wayne.edu The process involves locating the geometry of the transition state structure, which is a first-order saddle point on the PES, and calculating its energy. The difference in energy between the reactants and the transition state gives the activation energy barrier, a critical factor determining the reaction rate. researchgate.netwikipedia.org This approach has been successfully used to study complex reactions like Suzuki cross-coupling in similar bromo-substituted aromatic systems. nih.govresearchgate.net

Reaction Pathway Simulations and Activation Energy Determination

Computational chemistry offers powerful tools to simulate chemical reactions, map out their pathways, and determine the energy barriers (activation energies) that govern their rates. For this compound, a key reaction of interest is the oxidation of its benzylic alcohol group to an aldehyde. Theoretical studies on similar substituted benzyl alcohols can provide a framework for understanding this process.

Research on the oxidation of benzyl alcohols often employs Density Functional Theory (DFT) to model the reaction mechanism. For instance, studies on the oxidation of substituted benzyl alcohols have shown that the nature and position of substituents on the aromatic ring can significantly influence the reaction pathway. researchgate.net A linear free-energy relationship can be established to correlate the electronic properties of the substituents with the reaction rate. For this compound, the electron-withdrawing nature of the bromine and chlorine atoms, as well as the electron-donating effect of the methyl group, would all play a role in modulating the reactivity of the benzylic alcohol.

A plausible reaction pathway for the oxidation of this compound could involve a hydride abstraction from the benzylic carbon. The activation energy for this step can be calculated by locating the transition state structure on the potential energy surface. The table below presents hypothetical activation energies for the oxidation of this compound compared to unsubstituted benzyl alcohol, illustrating the expected influence of the substituents.

CompoundReactionComputational MethodCalculated Activation Energy (kcal/mol)
Benzyl AlcoholOxidationDFT (B3LYP/6-31G)25.4
This compoundOxidationDFT (B3LYP/6-31G)28.1 (Hypothetical)
This table includes hypothetical data for illustrative purposes.

Furthermore, the cleavage of the C-O bond in benzylic alcohols is another critical reaction pathway that can be investigated computationally. Studies on the boryl radical-mediated cleavage of the C(sp³)–OH bond in benzyl alcohols have utilized DFT to elucidate the mechanism, revealing a homolytic cleavage process. acs.org Such computational approaches could be applied to this compound to explore its alternative reactivity patterns.

Solvent Effects Modeling on Reactivity

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models can account for these solvent effects, providing a more accurate picture of the reaction in a condensed phase. For reactions involving this compound, which possesses both polar and nonpolar characteristics, understanding solvent effects is crucial.

One common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium. This method is computationally efficient and can capture the bulk electrostatic effects of the solvent. For more specific solvent-solute interactions, such as hydrogen bonding, explicit solvent models, where individual solvent molecules are included in the calculation, are employed.

Theoretical studies on nucleophilic substitution (SN2) reactions, a class of reactions relevant to the functionalization of the hydroxyl group in this compound, have demonstrated the importance of solvent modeling. rsc.org For example, the free energy profile of an SN2 reaction can change dramatically when moving from the gas phase to an aqueous solution, with the transition state being either stabilized or destabilized by the solvent.

The following table illustrates how the calculated activation barrier for a representative SN2 reaction at a benzylic carbon can be influenced by the solvent environment.

Reaction SystemSolventComputational MethodCalculated Activation Barrier (kcal/mol)
Benzyl chloride + Cl⁻Gas PhaseDFT/PCM15.2
Benzyl chloride + Cl⁻WaterDFT/PCM26.5
Benzyl chloride + Cl⁻AcetonitrileDFT/PCM22.8
This table presents data for an analogous system to illustrate the concept.

Molecular Docking and Interaction Studies in Material Science Contexts

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in drug discovery, it is also a valuable tool in material science for understanding how small molecules interact with surfaces, polymers, or other materials.

For this compound, molecular docking could be employed to study its interaction with various material surfaces. The presence of halogen atoms (bromine and chlorine) is of particular interest, as they can participate in halogen bonding, a non-covalent interaction that is increasingly being recognized for its importance in crystal engineering and material design. jst.go.jp

A theoretical study could involve docking this compound onto a model surface, such as graphene or a metal oxide, to determine the preferred binding mode and calculate the interaction energy. The contributions of different types of interactions, such as van der Waals forces, electrostatic interactions, and halogen bonds, can be dissected to understand the nature of the binding.

The table below provides hypothetical interaction energies for the binding of this compound to different material surfaces, as would be determined from molecular docking simulations.

LigandMaterial SurfaceDocking SoftwarePredicted Binding Energy (kcal/mol)
This compoundGrapheneAutoDock Vina-7.2 (Hypothetical)
This compoundTitanium Dioxide (TiO₂)GOLD-8.5 (Hypothetical)
This table includes hypothetical data for illustrative purposes.

Such studies can guide the development of new materials, for example, by predicting which functionalized molecules would be most suitable for surface modification to achieve desired properties. The insights gained from these computational investigations are instrumental in advancing the rational design of materials with tailored functionalities. nih.gov

Synthesis and Exploration of Derivatives and Analogues of 4 Bromo 3 Chloro 2 Methylphenyl Methanol

Functionalization of the Benzylic Hydroxyl Group: Ethers, Esters, and Phosphate (B84403) Derivatives

The benzylic hydroxyl group of (4-Bromo-3-chloro-2-methylphenyl)methanol is a primary site for functionalization, allowing for the synthesis of a variety of derivatives, including ethers, esters, and phosphate esters. These modifications can significantly alter the physicochemical properties of the parent molecule, influencing its solubility, stability, and biological activity.

Ethers: The synthesis of ether derivatives can be achieved through several established methods. The Williamson ether synthesis, a robust and widely used method, involves the deprotonation of the benzylic alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide can then react with a suitable alkyl halide to yield the desired ether. For instance, reaction with methyl iodide would yield (4-bromo-3-chloro-2-methylphenyl)methoxymethane. Alternatively, under acidic conditions, reaction with an excess of an alcohol can lead to ether formation, although this is less common for benzylic alcohols. The use of phase-transfer catalysis can also facilitate etherification reactions, particularly when dealing with reactants of differing solubility. A general method for the synthesis of chloro alkyl ethers involves the reaction of acetals with acid halides, catalyzed by zinc(II) salts, which could be adapted for this system. organic-chemistry.org

Esters: Esterification of the benzylic hydroxyl group can be readily accomplished through reaction with carboxylic acids, acid chlorides, or acid anhydrides. Fischer-Speier esterification, involving the reaction with a carboxylic acid under acidic catalysis, provides a direct route to ester synthesis. For more reactive starting materials, such as acid chlorides or anhydrides, the reaction can often proceed under milder conditions, sometimes in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the acidic byproduct. A relevant example is the synthesis of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, where a substituted phenol (B47542) was reacted with a carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method could be directly applied to this compound to produce a wide array of ester derivatives with varying steric and electronic properties.

Phosphate Derivatives: The introduction of a phosphate moiety can be achieved by reacting the benzylic alcohol with a suitable phosphorylating agent, such as phosphoryl chloride (POCl₃) or a protected phosphate derivative. The reaction with POCl₃, typically in the presence of a base like pyridine or triethylamine, would yield a dichlorophosphate (B8581778) intermediate that can be subsequently hydrolyzed to the corresponding phosphate monoester. The use of more sophisticated phosphorylating agents can allow for the synthesis of phosphate diesters and triesters, as well as phosphoramidates.

Derivative TypeGeneral ReagentsPotential Product
EtherAlkyl halide, Base (e.g., NaH)(4-Bromo-3-chloro-2-methylphenyl)methoxymethane
EsterCarboxylic acid, Acid catalyst(4-Bromo-3-chloro-2-methylphenyl)methyl acetate
EsterAcid chloride, Base (e.g., Pyridine)(4-Bromo-3-chloro-2-methylphenyl)methyl benzoate
Phosphate EsterPOCl₃, Base; then H₂O(4-Bromo-3-chloro-2-methylphenyl)methyl phosphate

Manipulation of Aromatic Halogens for Novel Scaffolds: Aryl Amines, Ethers, and Alkylations

The presence of both bromine and chlorine atoms on the aromatic ring offers opportunities for selective functionalization, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for site-selective modifications. Generally, the C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond.

Aryl Amines: The synthesis of aryl amines from the (4-Bromo-3-chloro-2-methylphenyl) scaffold can be envisioned through reactions like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an aryl halide and an amine. By carefully selecting the catalyst, ligand, and reaction conditions, it may be possible to selectively react at the more labile C-Br bond, introducing a primary or secondary amine at the 4-position.

Aryl Ethers: Similarly, the Buchwald-Hartwig C-O coupling reaction can be employed to synthesize aryl ethers. This involves the palladium-catalyzed reaction of the aryl halide with an alcohol. Again, preferential reaction at the C-Br bond is anticipated. An alternative approach to forming aryl ethers is through nucleophilic aromatic substitution (SNAr), although this typically requires strong activation by electron-withdrawing groups ortho or para to the leaving group, which are absent in this scaffold. libretexts.orglumenlearning.comlibretexts.orgmasterorganicchemistry.com However, under harsh conditions (high temperature and pressure), direct displacement of one of the halogens by an alkoxide may be feasible. A patented process for the vapor-phase bromination of 3-alkyl phenol ethers to produce 4-bromo-3-alkyl phenol ethers highlights a synthetic route to related structures. google.com

Alkylations: The introduction of new alkyl or aryl groups onto the aromatic ring can be achieved via various cross-coupling reactions. The Suzuki coupling, which utilizes a palladium catalyst to couple an aryl halide with an organoboron reagent (such as a boronic acid or ester), is a powerful tool for forming C-C bonds. nih.govnih.gov For instance, reacting the (4-Bromo-3-chloro-2-methylphenyl) scaffold with an arylboronic acid could yield a biphenyl (B1667301) derivative. Other notable cross-coupling reactions include the Stille coupling (using organotin reagents), the Heck coupling (with alkenes), and the Sonogashira coupling (with terminal alkynes), each providing access to a different class of derivatives.

Reaction TypeKey ReagentsPotential Product Structure
Buchwald-Hartwig AminationAmine, Palladium catalyst, Base4-Amino-3-chloro-2-methylphenyl derivative
Suzuki CouplingBoronic acid, Palladium catalyst, Base4-Aryl-3-chloro-2-methylphenyl derivative
Sonogashira CouplingTerminal alkyne, Palladium/Copper catalyst, Base4-Alkynyl-3-chloro-2-methylphenyl derivative

Ring Modification and Further Substitution Patterns on the Aromatic Core

Beyond manipulation of the existing substituents, the aromatic core of this compound is amenable to further functionalization through electrophilic aromatic substitution reactions. The directing effects of the existing substituents (bromo, chloro, methyl, and hydroxymethyl) will govern the position of any new incoming electrophile. The methyl group is an ortho, para-director, while the halogens are also ortho, para-directors, albeit deactivating. The hydroxymethyl group is a weak deactivator. The interplay of these directing effects will likely lead to substitution at the C5 position.

Potential electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid.

Halogenation: Further halogenation, for instance, with Br₂ and a Lewis acid catalyst, could introduce another bromine atom.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups using an acid chloride/Lewis acid or an alkyl halide/Lewis acid, respectively.

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

Subsequent modification of these newly introduced functional groups can lead to a vast array of new derivatives. For example, a nitro group can be reduced to an amine, which can then be diazotized and converted to a variety of other functional groups.

Synthesis of Polymeric and Oligomeric Structures Incorporating the (4-Bromo-3-chloro-2-methylphenyl) Scaffolding

The incorporation of the (4-bromo-3-chloro-2-methylphenyl) scaffold into polymeric or oligomeric structures is a more advanced synthetic endeavor. One potential strategy involves the conversion of the parent molecule into a polymerizable monomer.

For instance, the benzylic hydroxyl group could be functionalized with a polymerizable moiety, such as an acrylate (B77674) or methacrylate (B99206) group, by reaction with acryloyl chloride or methacryloyl chloride, respectively. The resulting monomer could then be subjected to free-radical polymerization to yield a polymer with the (4-bromo-3-chloro-2-methylphenyl) scaffold as a pendant group.

Alternatively, if both the benzylic hydroxyl group and one of the aromatic halogens are functionalized with reactive groups, the resulting bifunctional monomer could be used in step-growth polymerization. For example, conversion of the hydroxyl group to an amine and subsequent reaction with a diacyl chloride could lead to the formation of a polyamide.

While specific examples of polymers derived from this particular scaffold are not readily found in the literature, general methods for polymer synthesis, such as living ring-opening metathesis polymerization (ROMP) and mechanochemical oxidative polymerization, could potentially be adapted if a suitable monomer were to be synthesized. researchgate.netrsc.org

Design and Synthesis of Chiral Analogues

The this compound molecule is achiral. However, chiral analogues can be designed and synthesized through several strategies.

One approach is the asymmetric reduction of the corresponding ketone, (4-bromo-3-chloro-2-methylphenyl)ketone. Using a chiral reducing agent, such as a borane (B79455) in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), could enantioselectively produce one of the two enantiomers of the benzylic alcohol.

Another strategy involves the use of chiral derivatizing agents. Reaction of the racemic alcohol with a chiral carboxylic acid, for example, would produce a mixture of diastereomeric esters. These diastereomers could then be separated by chromatography or crystallization, followed by hydrolysis of the separated esters to yield the individual enantiomers of this compound.

Furthermore, the concept of asymmetric nucleophilic aromatic substitution could be employed to introduce chirality onto the aromatic ring itself, although this would represent a significant synthetic challenge. wikipedia.org

Advanced Research Applications of 4 Bromo 3 Chloro 2 Methylphenyl Methanol As a Synthetic Building Block

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of multiple functional groups on the aromatic ring of (4-Bromo-3-chloro-2-methylphenyl)methanol makes it a highly valuable intermediate in the synthesis of more complex organic molecules. The bromo and chloro substituents offer sites for various cross-coupling reactions, while the methyl group influences the electronic properties and steric hindrance of the molecule. The primary alcohol function serves as a handle for esterification, etherification, oxidation to an aldehyde or carboxylic acid, or conversion to other functional groups.

Precursors for Agrochemical Research (e.g., novel herbicides, insecticides – research phase)

In the field of agrochemical research, the development of new herbicides and insecticides with improved efficacy, selectivity, and environmental profiles is a constant endeavor. Halogenated aromatic compounds are a well-established class of molecules with potent biological activities. The specific combination of bromo, chloro, and methyl substituents in this compound can be exploited to synthesize novel agrochemical candidates.

The bromo and chloro atoms can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, to introduce a wide variety of other functional groups and build more complex molecular architectures. For instance, coupling with boronic acids or organostannanes can lead to the formation of biaryl structures, a common motif in many pesticides. The hydroxymethyl group can be oxidized to an aldehyde, which can then be used in the synthesis of imines or other heterocyclic systems known to possess insecticidal or herbicidal properties.

While specific research detailing the use of this compound in the synthesis of commercial agrochemicals is not publicly available, its structural motifs are present in patented agrochemical compounds. The exploration of this building block in the research phase for novel herbicides and insecticides is a promising area of investigation.

Building Blocks for Advanced Materials Science (e.g., liquid crystals, polymers, optoelectronic materials – research phase)

The unique electronic and structural features of this compound make it a potential building block for advanced materials. The presence of heavy atoms like bromine and chlorine can influence properties such as refractive index and flame retardancy in polymers.

In the realm of liquid crystals, the rigid aromatic core of this molecule, combined with the potential for introducing long alkyl chains via etherification of the alcohol, could lead to the synthesis of new mesogenic materials. The polarity and polarizability of the molecule, influenced by the halogen substituents, are critical parameters in the design of liquid crystals with specific dielectric anisotropies.

For optoelectronic materials, the ability to undergo various chemical transformations allows for the incorporation of this unit into larger conjugated systems. Such materials could have applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The bromo and chloro groups can be converted to other functionalities that tune the electronic properties, such as the HOMO/LUMO energy levels, of the final material. Research in this area would focus on synthesizing and characterizing novel materials derived from this compound to evaluate their liquid crystalline or optoelectronic properties.

Intermediates for Lead Optimization in Pre-clinical Drug Discovery (focused on synthesis and chemical modification)

In medicinal chemistry, the process of lead optimization involves systematically modifying a lead compound to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. Halogenated aromatic compounds are frequently employed in drug design as they can enhance binding affinity to target proteins through halogen bonding and improve metabolic stability.

This compound serves as a versatile scaffold for the synthesis of new chemical entities in preclinical drug discovery. The ability to selectively functionalize the bromo, chloro, and hydroxymethyl groups allows for the creation of a library of analogues for structure-activity relationship (SAR) studies. For example, the bromine atom can be selectively replaced using cross-coupling reactions, while the chlorine atom remains intact, or vice versa, depending on the reaction conditions. This differential reactivity is a powerful tool for medicinal chemists.

The hydroxymethyl group can be oxidized to a carboxylic acid to introduce a key acidic functional group, or it can be used to link the aromatic core to other pharmacophores. While there are no specific drugs on the market that are directly synthesized from this particular starting material, the structural features it possesses are highly relevant to modern drug discovery efforts.

Applications in Catalyst Design and Ligand Synthesis for Organometallic Chemistry

The development of new catalysts and ligands is crucial for advancing the field of organometallic chemistry and enabling more efficient and selective chemical transformations. The structure of this compound offers several possibilities for its use in this area.

The hydroxymethyl group can be converted into a phosphine (B1218219), amine, or other coordinating group, which can then bind to a metal center. The substituted phenyl ring would act as a bulky and electronically tuned backbone for the resulting ligand. The presence of the halogen atoms allows for further modification of the ligand structure, potentially leading to the development of chiral ligands for asymmetric catalysis.

For example, the synthesis of a phosphine ligand derived from this compound could be achieved by converting the alcohol to a chloromethyl group, followed by reaction with a phosphide. The resulting ligand could then be used in various transition-metal-catalyzed reactions, such as cross-coupling or hydrogenation. The electronic and steric properties of the ligand, influenced by the bromo, chloro, and methyl substituents, would play a critical role in the activity and selectivity of the catalyst.

Exploration in Specialty Chemicals and Fine Chemical Synthesis

Specialty chemicals and fine chemicals are produced in smaller quantities and are valued for their specific function or performance. This compound can serve as a key starting material for the synthesis of such high-value compounds.

Its utility lies in its ability to be transformed into a variety of other functionalized aromatic compounds that may not be readily accessible through other synthetic routes. For instance, selective lithiation followed by quenching with an electrophile can introduce a new substituent at a specific position on the ring. The bromo and chloro groups can also be targets for nucleophilic aromatic substitution under certain conditions.

The synthesis of complex substituted aromatic aldehydes, carboxylic acids, or amines from this starting material could provide valuable intermediates for the fragrance, dye, or specialty polymer industries. The precise control over the substitution pattern offered by this building block is a key advantage in the synthesis of fine chemicals where purity and specific isomer composition are critical.

Potential in Supramolecular Chemistry as a Recognition Moiety

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The design of host molecules that can selectively bind to specific guest molecules is a major area of research. The halogen atoms on the this compound scaffold can participate in halogen bonding, a type of non-covalent interaction that is increasingly being recognized for its strength and directionality.

This compound could be incorporated into larger macrocyclic or acyclic host structures. The bromo and chloro substituents could act as recognition sites for electron-rich guest molecules through halogen bonding. The methyl group provides steric bulk that can influence the shape and size of the binding cavity.

Furthermore, the hydroxymethyl group can be used to attach this recognition unit to other molecular platforms or surfaces. The development of new supramolecular receptors based on this building block could lead to advances in areas such as chemical sensing, molecular recognition, and self-assembly.

Role in Probe Development for Chemical Biology Research

The utility of a chemical compound in the intricate field of chemical biology is largely determined by its structural features, which allow for its elaboration into sophisticated molecular tools. This compound, with its distinct substitution pattern on the phenyl ring, presents a unique scaffold for the synthesis of chemical probes. Although specific, direct applications of this compound in published chemical biology research are not extensively documented, its constituent parts—a brominated and chlorinated methylphenyl methanol (B129727)—provide a clear basis for its potential role as a versatile building block in the creation of such probes.

The primary function of a chemical probe is to selectively interact with a biological target, such as a protein or nucleic acid, to elucidate its function or to report on a specific biological event. The design of such probes often involves the strategic incorporation of various functional groups that can serve as reactive moieties, reporters, or affinity elements. The structure of this compound offers several points for synthetic diversification to achieve these ends.

The benzylic alcohol group is a key reactive handle. It can be readily oxidized to an aldehyde or a carboxylic acid, providing entry into a vast array of subsequent chemical transformations. For instance, the resulting aldehyde can be used in reductive amination reactions to couple the phenyl ring to amines present in biomolecules or other probe fragments. Alternatively, the carboxylic acid can be converted to an activated ester for acylation of nucleophilic residues on proteins.

Furthermore, the bromine and chlorine atoms on the aromatic ring are not merely passive substituents. The bromine atom, in particular, is a versatile functional group for cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig couplings can be employed to attach a wide variety of other molecular fragments at this position. This allows for the introduction of reporter groups like fluorophores or biotin (B1667282) tags, which are essential for the detection and visualization of the probe's interaction with its target. The bromine atom can also be a site for the introduction of photoreactive groups, which can be used to create photoaffinity labels for the irreversible capture of binding partners.

The chlorine and methyl groups also play a significant role in modulating the physicochemical properties of any probe derived from this scaffold. These substituents influence the lipophilicity, steric profile, and electronic nature of the molecule. Such fine-tuning is critical for optimizing a probe's cell permeability, binding affinity, and selectivity for its intended target. The specific ortho, meta, and para substitution pattern of this compound provides a defined three-dimensional arrangement of these groups, which can be exploited to achieve precise interactions within the binding pocket of a target protein.

Challenges and Future Research Directions in the Study of 4 Bromo 3 Chloro 2 Methylphenyl Methanol

Development of More Efficient and Sustainable Synthetic Routes

The creation of complex molecules like (4-Bromo-3-chloro-2-methylphenyl)methanol traditionally relies on multi-step sequences that can be inefficient and generate significant waste. Future research must prioritize the development of synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry. cdnsciencepub.commdpi.com

Furthermore, the reduction of the carbonyl group to the benzylic alcohol offers an opportunity for green innovation. While strong reducing agents like lithium aluminum hydride (LiAlH4) are effective, they are expensive and require stringent anhydrous conditions. ncert.nic.in Catalytic hydrogenation using earth-abundant metal catalysts (e.g., nickel, iron) or transfer hydrogenation under milder conditions presents a more sustainable alternative. scirp.org

A comparison of potential synthetic strategies is outlined below:

FeatureTraditional RouteProposed Sustainable Route
Starting Material Toluene or a related simple aromaticStrategically pre-functionalized aromatic
Halogenation Electrophilic aromatic substitution (e.g., Br₂/FeBr₃, Cl₂/AlCl₃), often with poor regioselectivity. acs.orgDirected C-H functionalization (e.g., directed ortho-metalation, catalytic borylation/halogenation).
Oxidation (if needed) Strong, stoichiometric oxidants (e.g., KMnO₄).Catalytic aerobic oxidation.
Reduction Strong, hazardous hydrides (e.g., LiAlH₄). ncert.nic.inCatalytic hydrogenation or transfer hydrogenation. scirp.org
Solvents Often uses chlorinated or volatile organic solvents.Greener solvents like acetic acid, water, or ionic liquids. cdnsciencepub.comresearchgate.net
Waste Profile High E-factor (Environmental Factor) due to stoichiometric reagents and byproducts.Lower E-factor through catalytic cycles and atom economy.

The development of a one-pot synthesis, where sequential reactions are performed in a single reactor without isolating intermediates, would represent a significant leap in efficiency for producing this compound.

Deeper Mechanistic Understanding of Complex Transformations

The reactivity of this compound is governed by the electronic and steric interplay of its substituents. The electron-withdrawing inductive effects of the bromine and chlorine atoms are countered by the electron-donating hyperconjugation of the methyl group and potential resonance effects from the halogens. libretexts.org This complex balance influences reactions at the benzylic alcohol, such as oxidation, nucleophilic substitution, and etherification. patsnap.com

Future research should employ a combination of experimental and computational methods to unravel the mechanisms of these transformations.

Kinetic Studies: Hammett plot analysis, by studying the reaction rates of a series of para-substituted analogues, can elucidate the electronic nature of the transition state for reactions involving the benzylic center. acs.org

In-situ Spectroscopy: Techniques like real-time NMR and Raman spectroscopy can directly observe reaction intermediates, providing a window into the reaction pathway as it occurs. acs.org

Isotope Labeling: Deuterium labeling studies can determine whether the cleavage of a specific C-H or O-H bond is involved in the rate-determining step of a reaction. mdpi.com

Computational Chemistry: Density Functional Theory (DFT) calculations can model reaction pathways, predict transition state geometries, and rationalize observed selectivity, providing insights that are difficult to obtain experimentally. rsc.org

For instance, in a palladium-catalyzed cross-coupling reaction using the alcohol as a substrate, a deeper mechanistic understanding could clarify the mode of C-O bond activation and the nature of the active palladium species, leading to the design of more efficient catalysts. mdpi.com

Exploration of Novel Reactivity and Selectivity Patterns

The unique substitution pattern of this compound provides opportunities for novel reactivity. The presence of two distinct halogen atoms (Br and Cl) allows for selective cross-coupling reactions. Generally, the C-Br bond is more reactive towards oxidative addition to low-valent metal catalysts (like Pd(0)) than the C-Cl bond, enabling sequential functionalization.

Future research should explore:

Selective Cross-Coupling: Developing catalytic systems (e.g., using specific ligands for palladium or nickel) that can selectively activate the C-Br bond for Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions, leaving the C-Cl bond intact for a subsequent, different coupling reaction.

Benzylic Functionalization: Moving beyond simple oxidation, exploring reactions that leverage the benzylic alcohol as a handle for more complex transformations. This could include its use in Friedel-Crafts type alkylations or as a precursor to a benzylic radical for conjugate additions. researchgate.netorganic-chemistry.org

Dehydrative Coupling: Utilizing the alcohol in acid-catalyzed or transition-metal-mediated dehydrative coupling reactions with various nucleophiles to form new C-C, C-N, or C-S bonds, producing only water as a byproduct. researchgate.net

The table below outlines potential novel reactions and the rationale for their exploration:

Reaction ClassSpecific TransformationRationale for Exploration
Sequential Cross-Coupling 1. Suzuki coupling at C-Br. 2. Stille coupling at C-Cl.Differential reactivity of C-Br vs. C-Cl bonds allows for building molecular complexity in a controlled manner.
Reductive Coupling Nickel-catalyzed reductive coupling of the derived benzyl (B1604629) chloride with vinyl bromides. organic-chemistry.orgProvides access to products with valuable tertiary allylic stereocenters.
C-H Activation/Functionalization Iridium-catalyzed borylation of the aromatic ring directed by the hydroxyl group.Introduces a versatile boronic ester handle for further diversification.
Photoredox Catalysis Generation of a benzylic radical for Giese-type additions.Accesses unique reactivity under mild, light-driven conditions.

Integration with Flow Chemistry and Automated Synthesis Methodologies

Transitioning the synthesis and derivatization of this compound from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. nih.govmdpi.com Halogenation and nitration reactions, which are often highly exothermic, can be controlled with much greater precision in microreactors, minimizing the risk of thermal runaways and improving selectivity. nih.govresearchgate.net

Automated synthesis platforms can further accelerate research by systematically screening reaction conditions (e.g., catalysts, solvents, temperatures) to find the optimal parameters for a given transformation. sigmaaldrich.comwikipedia.org An automated system could rapidly explore the selective C-Br coupling of this compound with a library of boronic acids, dramatically speeding up the discovery of new derivatives. mit.edu

Future work should focus on:

Developing robust, multi-step flow syntheses of the target molecule and its derivatives. mdpi.comacs.org

Integrating in-line purification and analysis (e.g., HPLC, mass spectrometry) to enable real-time optimization and quality control.

Designing modular "plug-and-play" automated systems that can be easily reconfigured for different reaction types involving this building block. mit.edu

Advanced Theoretical Prediction and Experimental Validation Synergies

The synergy between theoretical modeling and experimental work is a powerful paradigm for accelerating chemical research. rsc.org Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools for predicting reaction outcomes, proposing synthetic routes, and discovering novel reactivity. nih.govarxiv.org

For a molecule like this compound, future research should leverage these computational tools to:

Predict Reaction Outcomes: Train ML models on large reaction databases to predict the major product and yield for a given set of reactants and conditions, reducing the number of failed experiments. acs.org

Optimize Reaction Conditions: Use active learning algorithms, where the model suggests the next experiment to perform to gain the most information, to rapidly optimize reaction yields or selectivity. nih.gov

Discover New Reactions: Employ computational tools to screen for novel, plausible transformations or to propose mechanisms for unexpected reaction outcomes. arxiv.org

Validate DFT Models: Use experimental data from reactions of this compound to refine and validate the accuracy of DFT calculations, creating a positive feedback loop where better theory leads to more predictable experiments, and vice-versa. rsc.orgmdpi.comnih.gov

This integrated approach can guide experimental efforts toward the most promising areas, saving significant time and resources.

Expanding the Scope of Research Applications in Emerging Chemical Fields

While this compound is a building block, its true value is realized in its applications. The presence of halogens is known to be beneficial for the biological activity of drug molecules, often improving potency and pharmacokinetic properties through mechanisms like halogen bonding. researchgate.netacs.orgnih.gov

Future research should focus on incorporating this scaffold into molecules for a variety of applications:

Medicinal Chemistry: As a fragment in the synthesis of novel kinase inhibitors, protease inhibitors, or other potential therapeutic agents. The specific substitution pattern could provide unique interactions within a protein's binding pocket. pharmablock.comacs.org

Agrochemicals: In the development of new herbicides, fungicides, or pesticides, where halogenated aromatic moieties are common features.

Materials Science: As a monomer or precursor for functional polymers or organic electronic materials, where the halogens can be used to tune properties like conductivity, thermal stability, or to serve as handles for post-polymerization modification.

By demonstrating the utility of this building block in creating high-value compounds, the demand for the innovative synthetic and methodological research outlined in the preceding sections will be further stimulated.

Q & A

Q. What purification techniques are effective for removing halogenated byproducts?

  • Use recrystallization with ethanol/water mixtures or preparative HPLC with a C18 column (acetonitrile/water mobile phase). Monitor purity via GC-MS or high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the thermochemical and electronic properties of this compound?

  • Methodology : Employ hybrid functionals (e.g., B3LYP) with a 6-311+G(d,p) basis set to calculate bond dissociation energies, ionization potentials, and electron affinity. Compare computed vibrational spectra with experimental IR data to validate models .
  • Applications : Predict regioselectivity in electrophilic aromatic substitution reactions based on Fukui indices .

Q. What crystallographic strategies resolve ambiguities in molecular geometry, particularly regarding halogen positioning?

  • Use single-crystal X-ray diffraction (SC-XRD) with SHELX software for structure refinement. Analyze hydrogen-bonding networks via graph set analysis (e.g., DD-type motifs) to identify O–H⋯O or O–H⋯Cl interactions .
  • Case Study : A related bromochlorophenyl methanol derivative (CID 43805739) crystallized in a monoclinic system (space group P21/cP2_1/c) with intermolecular O–H⋯O bonds stabilizing the lattice .

Q. How do steric and electronic effects of bromo and chloro substituents influence reactivity in cross-coupling reactions?

  • Steric Effects : The 2-methyl group increases steric hindrance, reducing nucleophilic attack at the ortho position.
  • Electronic Effects : Bromo (strong σ-withdrawing) and chloro (moderate σ-withdrawing) groups deactivate the ring, directing electrophiles to the para position relative to the methanol group. Validate via Hammett plots or computational electrostatic potential maps .

Q. What experimental and computational approaches address contradictory data in reaction yields or spectroscopic assignments?

  • Contradiction Analysis : Replicate reactions under controlled conditions (e.g., inert atmosphere) to isolate variables. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate DFT-predicted 13^{13}C shifts with experimental data .

Q. How can hydrogen-bonding patterns in the solid state inform material stability or solubility?

  • Graph Set Analysis : Classify O–H⋯X (X = O, Cl) interactions using Etter’s notation (e.g., C(4)C(4) chains). Stronger hydrogen bonds correlate with higher melting points and lower solubility in nonpolar solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.